molecular formula C11H13N3O B1604099 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile CAS No. 916791-19-0

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile

Cat. No.: B1604099
CAS No.: 916791-19-0
M. Wt: 203.24 g/mol
InChI Key: QKADXDYBWIDVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol.

Preparation Methods

The synthesis of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile involves several steps. One common synthetic route starts with the reaction of nicotinonitrile with 4-hydroxypiperidine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is stirred at room temperature to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and methanol, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular signaling pathways and its interactions with specific proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases like cancer and neurological disorders.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile involves its interaction with molecular targets and pathways within cells. For example, it may bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

2-(4-Hydroxypiperidin-1-yl)nicotinonitrile can be compared with other similar compounds, such as:

    Pyridine derivatives: These compounds share a similar pyridine ring structure and exhibit diverse biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry and have various pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKADXDYBWIDVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640839
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-19-0
Record name 2-(4-Hydroxy-1-piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxypiperidin-1-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxypiperidin-1-yl)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Hydroxypiperidin-1-yl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Hydroxypiperidin-1-yl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Hydroxypiperidin-1-yl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-Hydroxypiperidin-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.